ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate
Description
Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate is a heterocyclic compound featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group and an ethyl acetate side chain. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery . The 2-fluorophenyl substituent enhances lipophilicity and may influence target binding via hydrophobic or π-π interactions.
Properties
IUPAC Name |
ethyl 2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-2-24-15(23)10-21-9-11(7-8-14(21)22)17-19-16(20-25-17)12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGNJGGZLWOJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Formation of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.
Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted fluorophenyl derivatives.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyridine moieties. Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate has been evaluated for its effectiveness against various bacterial strains. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial activity, with minimum inhibitory concentration (MIC) values showing effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Compounds featuring oxadiazole rings have been investigated for their anticancer properties. The presence of the fluorophenyl group may enhance the bioactivity of this compound by increasing lipophilicity and facilitating cellular uptake . Studies on similar compounds suggest that they can induce apoptosis in cancer cells through various mechanisms.
Agrochemical Applications
Herbicide Development
The synthesis of novel herbicides using oxadiazole derivatives has gained attention. This compound could potentially serve as a lead compound in developing selective herbicides due to its structural features that may interact with plant growth regulators . Research indicates that oxadiazole derivatives can inhibit specific enzymes involved in plant metabolism.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with related compounds have shown that modifications in the substituents on the oxadiazole ring significantly influence their antimicrobial and anticancer activities .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1: Antibacterial Activity | Ethyl derivatives showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli | Potential use as an antibacterial agent |
| Study 2: Anticancer Properties | Induction of apoptosis in cancer cell lines observed with similar oxadiazole derivatives | Development of anticancer therapeutics |
| Study 3: Herbicide Efficacy | Oxadiazole-based compounds demonstrated effective inhibition of key metabolic pathways in plants | Formulation of novel herbicides |
Mechanism of Action
The mechanism of action of ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl [5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate (CAS 142272-14-8)
- Structural Differences : The methyl group on the oxadiazole ring replaces the 2-fluorophenyl group in the target compound.
- Lower molecular weight (C₁₂H₁₃N₃O₄ vs. C₁₇H₁₄FN₃O₄) may enhance solubility but reduce metabolic stability compared to the fluorophenyl analog .
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2 in )
- Structural Differences : Replaces the ethyl acetate group with a benzylamide and lacks the oxadiazole-fluorophenyl substituent.
- Functional Impact :
- Comparison : The ethyl acetate group in the target compound may reduce binding affinity compared to benzylamide derivatives but improve bioavailability through esterase-mediated activation .
Tert-Butyl N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-Difluorophenyl}ethyl]-L-Alaninate ()
- Structural Differences : Incorporates a tert-butyl ester, difluorophenyl groups, and an alaninate side chain.
- Key Features: The tert-butyl ester enhances metabolic stability but reduces aqueous solubility compared to ethyl esters.
- Therapeutic Relevance: This compound’s potency in autoimmune diseases suggests that the target compound’s fluorophenyl and pyridinone motifs may similarly target inflammatory pathways .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Binding Interactions: Molecular dynamics (MD) studies on pyridinone derivatives (e.g., ) highlight the importance of the oxadiazole ring in forming hydrogen bonds with residues like Phe31 and Lys33. The 2-fluorophenyl group in the target compound may stabilize similar interactions, though its bulkiness could alter binding kinetics .
- In contrast, tert-butyl esters () resist hydrolysis, prolonging half-life but requiring enzymatic activation .
- Selectivity : Fluorine substitution (e.g., 2-fluorophenyl vs. 2,4-difluorobenzoyl in ) fine-tunes selectivity. For example, difluorobenzoyl groups in p38 inhibitors enhance affinity for hydrophobic pockets .
Biological Activity
Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
Overview of the Compound
- Chemical Structure : this compound features an oxadiazole ring linked to a pyridinone moiety and a fluorophenyl group.
- Molecular Formula : C16H14FN3O3
- Molecular Weight : 343.31 g/mol
- CAS Number : 1396636-67-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group.
- Formation of the Pyridinone Moiety : This involves condensation between an aldehyde and an amine.
- Esterification : The final step is the esterification with ethanol to yield the ethyl ester.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various microorganisms, derivatives of oxadiazole compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it could inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, derivatives showed IC50 values ranging from 4.84 µM to 30 µM against multiple cancer cell lines .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes or receptors, modulating their activity.
- Pathways Influenced : It can influence pathways related to inflammation and apoptosis, potentially leading to programmed cell death in cancer cells .
Comparative Analysis
When compared to similar compounds, this compound shows distinct differences in biological activity. For instance:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Ethyl [5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin] | Lacks fluorine; potentially lower reactivity | Lower antimicrobial activity |
| Methyl [5-(3-(2-chlorophenyl)-1,2,4-oxadiazol)] | Contains chlorine; may alter pharmacological profile | Varies by substitution |
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A series of synthesized oxadiazole derivatives were tested against breast cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis through ROS accumulation.
- Case Study on Antimicrobial Efficacy : Research conducted on oxadiazole derivatives showed significant antibacterial effects against resistant strains of bacteria, highlighting their potential as new therapeutic agents in combating infections.
Q & A
Q. What are the recommended synthetic routes for ethyl [5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetate?
The synthesis typically involves:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile derivative with hydroxylamine, followed by coupling to a 2-fluorophenyl group .
- Step 2 : Introduction of the pyridinone moiety through condensation reactions, often using ethyl bromoacetate for esterification .
- Critical Parameters : Reaction temperatures (60–120°C), solvents (DMF, THF), and catalysts (e.g., DBU for cyclization). Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester/oxadiazole functionalities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve ambiguities in stereochemistry or ring conformations (e.g., oxadiazole planarity) .
Advanced Research Questions
Q. How does the position of the fluorine atom (2- vs. 4-fluorophenyl) impact structure-activity relationships (SAR)?
- Electronic Effects : The 2-fluorophenyl group introduces steric hindrance and alters electron density, potentially enhancing binding to hydrophobic pockets in biological targets compared to 4-substituted analogs .
- Methodological Approach : Compare bioactivity (e.g., IC₅₀ values) of 2-fluorophenyl derivatives with 4-fluorophenyl analogs in enzyme inhibition assays. Use computational docking to map interactions .
Q. What strategies are employed to study interactions with biological targets (e.g., enzymes, receptors)?
- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
- Mutagenesis Studies : Modify target residues (e.g., ATP-binding sites in kinases) to identify critical interaction points .
- Metabolic Stability : Assess hepatic microsomal stability using LC-MS to evaluate susceptibility to oxidative degradation .
Q. How can computational modeling optimize the design of analogs?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., PARP-1 or COX-2) .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .
- ADMET Prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How do researchers resolve contradictions in synthetic yield or purity data?
- Root-Cause Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, THF may yield higher purity than DMF due to reduced side reactions .
- Advanced Chromatography : Employ preparative HPLC with diode-array detection to isolate minor impurities and identify byproducts via MS .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at 25°C and 40°C .
- Light Sensitivity : Conduct ICH-compliant photostability tests using a xenon lamp to assess isomerization or ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
